Ethyl 4-fluoro-3-methylpicolinate
Description
Ethyl 4-fluoro-3-methylpicolinate is a pyridine-derived ester characterized by a fluorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an ethyl ester moiety at the 2-position. For instance, describes the synthesis of 4-chloro-N-methylpicolinamide intermediates via refluxing with phenols, which could be adapted for introducing fluorine and methyl groups through selective reagents . The compound’s functional groups (fluoro, methyl, ester) impart distinct electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research as a precursor for bioactive molecules.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)7(10)4-5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
FKARXXXBQOSQSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-methylpicolinate typically involves the fluorination of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. One common method is the electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor or NFSI.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleophilic substitution products, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-fluoro-3-methylpicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-fluoro-3-methylpicolinate shares structural and synthetic similarities with several picolinate derivatives. Below is a comparative analysis based on substituent positions, functional groups, and inferred properties:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The 4-fluoro group in this compound provides moderate electron-withdrawing effects, influencing reactivity in cross-coupling reactions. In contrast, trifluoromethyl (CF₃) substituents (e.g., in Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate) significantly enhance electron deficiency, accelerating nucleophilic substitutions but reducing solubility . This contrasts with bromine in Methyl 6-bromo-3-fluoropicolinate, which adds both steric bulk and polarizability .
Ester Group Impact :
- Ethyl esters (e.g., this compound) generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., Methyl 6-bromo-3-fluoropicolinate), affecting bioavailability and metabolic stability .
Synthetic Pathways :
- highlights the use of chlorobenzene reflux and hydrazine-mediated reductions for nitro-to-amine conversions in related compounds. Adapting these methods for this compound would require fluorinated precursors and selective esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
